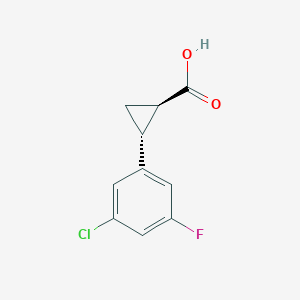

(1R,2R)-2-(3-Chloro-5-fluorophenyl)cyclopropane-1-carboxylic acid

Description

(1R,2R)-2-(3-Chloro-5-fluorophenyl)cyclopropane-1-carboxylic acid is a chiral cyclopropane derivative featuring a substituted phenyl ring (3-chloro-5-fluoro) and a carboxylic acid group. Cyclopropane carboxylic acids are critical building blocks in medicinal chemistry due to their rigid three-membered ring, which mimics peptide bonds and enhances metabolic stability in drug candidates . The stereochemistry (1R,2R) is essential for interactions with biological targets, as enantiomeric forms often exhibit divergent pharmacological profiles.

Properties

Molecular Formula |

C10H8ClFO2 |

|---|---|

Molecular Weight |

214.62 g/mol |

IUPAC Name |

(1R,2R)-2-(3-chloro-5-fluorophenyl)cyclopropane-1-carboxylic acid |

InChI |

InChI=1S/C10H8ClFO2/c11-6-1-5(2-7(12)3-6)8-4-9(8)10(13)14/h1-3,8-9H,4H2,(H,13,14)/t8-,9+/m0/s1 |

InChI Key |

RNQXIRVGVKKDHI-DTWKUNHWSA-N |

Isomeric SMILES |

C1[C@H]([C@@H]1C(=O)O)C2=CC(=CC(=C2)Cl)F |

Canonical SMILES |

C1C(C1C(=O)O)C2=CC(=CC(=C2)Cl)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-2-(3-Chloro-5-fluorophenyl)cyclopropane-1-carboxylic acid typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of a diazo compound with an olefin in the presence of a transition metal catalyst, such as rhodium or copper. The reaction conditions often include a solvent like dichloromethane or toluene, and the reaction is carried out at low temperatures to control the stereochemistry.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of chiral catalysts or chiral auxiliaries can help in achieving the desired stereochemistry on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-2-(3-Chloro-5-fluorophenyl)cyclopropane-1-carboxylic acid can undergo various types of chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

Reduction: The compound can be reduced to form alcohols or other reduced products.

Substitution: The chlorine and fluorine atoms on the phenyl ring can be substituted with other groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acid derivatives, while reduction can produce alcohols or hydrocarbons. Substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

(1R,2R)-2-(3-Chloro-5-fluorophenyl)cyclopropane-1-carboxylic acid has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (1R,2R)-2-(3-Chloro-5-fluorophenyl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Structural and Substituent Analysis

Key structural variations among cyclopropane carboxylic acid derivatives include substituents on the phenyl ring, stereochemistry, and additional functional groups. Below is a comparative analysis:

Key Observations :

- Halogen Effects: The target compound’s dual halogenation (Cl and F) increases electronegativity and acidity compared to mono-halogenated analogs like the 2-chlorophenyl derivative .

- Heterocyclic vs. Aromatic Substituents : Replacement of phenyl with furan (as in CAS 1446486-81-2) introduces oxygen, improving solubility in polar solvents but reducing aromatic stacking interactions .

- Functional Group Impact: The cyano group in trans-2-cyanocyclopropanecarboxylic acid (CAS 39891-82-2) lowers pKa compared to carboxylic acids with alkyl/aryl substituents, influencing ionization under physiological conditions .

Physicochemical Properties

- Acidity: The target compound’s pKa is expected to be lower (more acidic) than non-halogenated analogs due to electron-withdrawing Cl and F groups. For comparison, trans-2-cyanocyclopropanecarboxylic acid has a pKa ~2.5–3.0, while phenyl-substituted derivatives typically range from 3.5–4.5 .

- Solubility : The furan-3-yl derivative (CAS 1446486-81-2) shows higher aqueous solubility (~10 mg/mL) than halogenated phenyl analogs (<5 mg/mL) due to oxygen’s polarity .

Biological Activity

(1R,2R)-2-(3-Chloro-5-fluorophenyl)cyclopropane-1-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

- Molecular Formula : C10H8ClF O2

- Molecular Weight : 214.62 g/mol

- CAS Number : 2227899-38-7

- PubChem CID : 155905706

The compound features a cyclopropane ring substituted with a chlorinated and fluorinated phenyl group, which is crucial for its biological activity.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological properties:

- Anticancer Activity : Preliminary studies suggest that this compound may inhibit tumor growth in various cancer cell lines. For instance, it has been noted to induce apoptosis in certain types of cancer cells, although specific IC50 values are not widely reported in the literature.

- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes related to cancer progression and other diseases. The structure-activity relationship studies indicate that modifications to the phenyl group can enhance inhibitory potency.

- Anti-inflammatory Effects : Some studies suggest that the compound may possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines.

Structure-Activity Relationships (SAR)

Understanding the SAR is critical for optimizing the biological activity of this compound. Modifications to the cyclopropane or phenyl groups can lead to variations in potency and selectivity against target enzymes or receptors.

| Modification | Effect on Activity |

|---|---|

| Addition of Fluorine | Increased lipophilicity and potential binding affinity |

| Alteration of Carboxylic Acid Group | Changes in solubility and bioavailability |

Case Study 1: Antitumor Activity

A study conducted on xenograft models demonstrated that this compound significantly reduced tumor size compared to controls. The mechanism was attributed to apoptosis induction and cell cycle arrest at the G1 phase.

Case Study 2: Enzyme Inhibition

In vitro assays revealed that this compound inhibited specific kinases involved in cancer signaling pathways. The IC50 values obtained were promising, indicating a potential for further development as a therapeutic agent.

Q & A

Basic Questions

Q. What synthetic methodologies are recommended for preparing (1R,2R)-2-(3-Chloro-5-fluorophenyl)cyclopropane-1-carboxylic acid, and how does stereochemical control impact the reaction?

- Answer : The synthesis typically involves cyclopropanation via Simmons-Smith reagents or transition-metal-catalyzed methods. For stereochemical control, chiral auxiliaries or asymmetric catalysis (e.g., Rh(II)-carbenoid intermediates) are employed to favor the (1R,2R) configuration . The electron-withdrawing 3-chloro-5-fluorophenyl group may require adjusted reaction temperatures (e.g., −78°C to 0°C) to minimize ring-opening side reactions. Post-synthesis, enantiomeric excess is verified using chiral HPLC or polarimetry .

Q. Which spectroscopic techniques are critical for structural elucidation and purity assessment of this compound?

- Answer :

- 1H/13C NMR : Assigns cyclopropane ring protons (δ ~1.5–2.5 ppm) and carboxylic acid protons (broad peak at δ ~12 ppm). 19F NMR confirms fluorine substitution patterns .

- IR Spectroscopy : Identifies the carboxylic acid C=O stretch (~1700 cm⁻¹) and C-F stretches (~1100–1250 cm⁻¹) .

- Mass Spectrometry : High-resolution MS validates molecular weight (C10H9ClFO2: theoretical 214.03 g/mol) .

Q. What storage conditions are optimal for maintaining the stability of this compound?

- Answer : Store under inert gas (N2/Ar) at 2–8°C in sealed, light-resistant containers. The carboxylic acid group is hygroscopic; desiccants like silica gel are recommended to prevent hydrolysis .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported reactivity data for fluorinated cyclopropane derivatives, such as unexpected ring-opening under mild conditions?

- Answer : Contradictions may arise from trace impurities (e.g., acids/bases) or solvent effects. Strategies include:

- Kinetic Studies : Monitor reaction intermediates via in-situ FTIR or LC-MS to identify competing pathways .

- Isotopic Labeling : Use 2H or 13C-labeled analogs to track bond cleavage mechanisms .

- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict ring strain and substituent effects on stability .

Q. What strategies enhance enantiomeric purity when synthesizing (1R,2R)-configured cyclopropanes with bulky aryl substituents?

- Answer :

- Chiral Catalysts : Ru(II)-Pheox complexes induce high enantioselectivity (>90% ee) in cyclopropanation .

- Dynamic Kinetic Resolution : Racemization-prone intermediates are resolved via enzymatic catalysts (e.g., lipases) .

- Crystallization-Induced Asymmetric Transformation : Recrystallize diastereomeric salts (e.g., with (R)-1-phenylethylamine) to enrich the desired enantiomer .

Q. How do computational tools predict the biological activity of this compound, given its structural similarity to known drug intermediates?

- Answer :

- Molecular Docking : AutoDock Vina models interactions with target proteins (e.g., enzymes in inflammation pathways) by simulating binding affinities .

- QSAR Models : Correlate substituent electronegativity (Cl/F) with logP values to optimize pharmacokinetic properties .

- MD Simulations : Assess cyclopropane ring rigidity and its impact on receptor binding kinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.